molecular formula C16H18N2O3 B251831 3,5-diethoxy-N-(3-pyridinyl)benzamide

3,5-diethoxy-N-(3-pyridinyl)benzamide

Cat. No.: B251831
M. Wt: 286.33 g/mol
InChI Key: JHDUKXLYMAMUBK-UHFFFAOYSA-N
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Description

3,5-Diethoxy-N-(3-pyridinyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with ethoxy groups at the 3- and 5-positions and a pyridinyl group at the N-position. This compound belongs to a broader class of benzamide derivatives, which are widely studied for their pharmacological properties, including enzyme inhibition (e.g., PCAF HAT, PDE4) and anti-inflammatory activity . The ethoxy groups likely influence its solubility and binding affinity, while the pyridinyl moiety may contribute to interactions with biological targets such as kinases or receptors .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

3,5-diethoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C16H18N2O3/c1-3-20-14-8-12(9-15(10-14)21-4-2)16(19)18-13-6-5-7-17-11-13/h5-11H,3-4H2,1-2H3,(H,18,19)

InChI Key

JHDUKXLYMAMUBK-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)OCC

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzamide Derivatives

Substituent Effects on Enzyme Inhibition

Key Compounds Compared:

Compound Name Substituents Target Enzyme Inhibitory Activity (IC₅₀/%) Reference
3,5-Diethoxy-N-(3-pyridinyl)benzamide 3,5-diethoxy, N-(3-pyridinyl) Not explicitly stated N/A
Roflumilast 3-cyclopropylmethoxy-4-difluoromethoxy, N-(3,5-dichloropyrid-4-yl) PDE4 IC₅₀ = 0.8 nM (neutrophils)
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide 2-hexanoylamino, 1-(4-carboxyphenyl) PCAF HAT 67% inhibition at 100 µM
3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide 3,5-dimethoxy, N-(1-methylpyrazol-3-yl) Not reported Water solubility: 28.5 µg/mL

Analysis:

  • Substituent Position and Chain Length: The inhibitory activity of benzamide derivatives on PCAF HAT is influenced by the presence of 2-acylamino substituents, with longer chains (e.g., tetradecanoylamino in Compound 17) showing higher activity (~79% inhibition) compared to shorter chains (e.g., hexanoylamino, 67–71%) . In contrast, roflumilast (a PDE4 inhibitor) demonstrates that bulky substituents like cyclopropylmethoxy and difluoromethoxy enhance potency (IC₅₀ = 0.8 nM) compared to simpler ethoxy or methoxy groups .
  • Aromatic vs. Heterocyclic N-Substituents: The pyridinyl group in 3,5-diethoxy-N-(3-pyridinyl)benzamide may mimic the pyrimidinyl or pyridinyl substituents in kinase inhibitors (e.g., imatinib derivatives) .

Pharmacological and Physicochemical Properties

  • Water Solubility:

    • 3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide has a solubility of 28.5 µg/mL at pH 7.4, which is likely influenced by its methoxy groups and pyrazole ring . The ethoxy groups in 3,5-diethoxy-N-(3-pyridinyl)benzamide may reduce solubility compared to methoxy analogs but improve lipophilicity for membrane penetration.
  • Enzyme Selectivity:

    • While roflumilast shows >10,000-fold selectivity for PDE4 over PDE1/2/3/5 , benzamides targeting PCAF HAT (e.g., Compound 17) lack cross-reactivity data, highlighting the need for target-specific profiling of 3,5-diethoxy-N-(3-pyridinyl)benzamide.

Key Research Findings and Implications

  • However, 3,5-diethoxy-N-(3-pyridinyl)benzamide’s lack of a piperazinyl or acylated side chain may limit its utility in these contexts.
  • Limitations in Current Data: No direct enzymatic or cellular activity data are available for 3,5-diethoxy-N-(3-pyridinyl)benzamide in the provided evidence. Its comparison relies on structural parallels to compounds like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (PCAF HAT inhibitor) and roflumilast (PDE4 inhibitor), emphasizing the need for targeted assays .

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